

Technical Guide: 3-Chloro-5-nitropyridin-4-amine (CAS: 89284-28-6)

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Compound of Interest

Compound Name: 3-Chloro-5-nitropyridin-4-amine

Cat. No.: B582036

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitropyridin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a chloro group, and a nitro group on a pyridine ring, provides multiple reactive sites for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of **3-Chloro-5-nitropyridin-4-amine**, with a focus on its role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Physicochemical Properties

3-Chloro-5-nitropyridin-4-amine, also known by its synonym 4-Amino-3-chloro-5-nitropyridine, is a stable crystalline solid under standard conditions.^[1] Its key physicochemical properties are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.

Property	Value	Reference
CAS Number	89284-28-6	[2]
Molecular Formula	C ₅ H ₄ CIN ₃ O ₂	[2]
Molecular Weight	173.56 g/mol	[2]
Melting Point	181 °C	[1] [3]
Boiling Point	323.1 °C at 760 mmHg	[3]
Density	1.596 g/cm ³	[3]
Appearance	Yellow to light yellow powder	
Storage	Keep in dark place, Inert atmosphere, Room temperature	[1]

Synthesis

The primary synthetic route to **3-Chloro-5-nitropyridin-4-amine** involves the regioselective amination of a dichloronitropyridine precursor. A plausible and referenced method is the reaction of 3,4-dichloro-5-nitropyridine with ammonia. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chlorine atoms towards nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 3-Chloro-5-nitropyridin-4-amine

This protocol is based on analogous amination reactions of dichloronitropyridines.[\[3\]](#)

Materials:

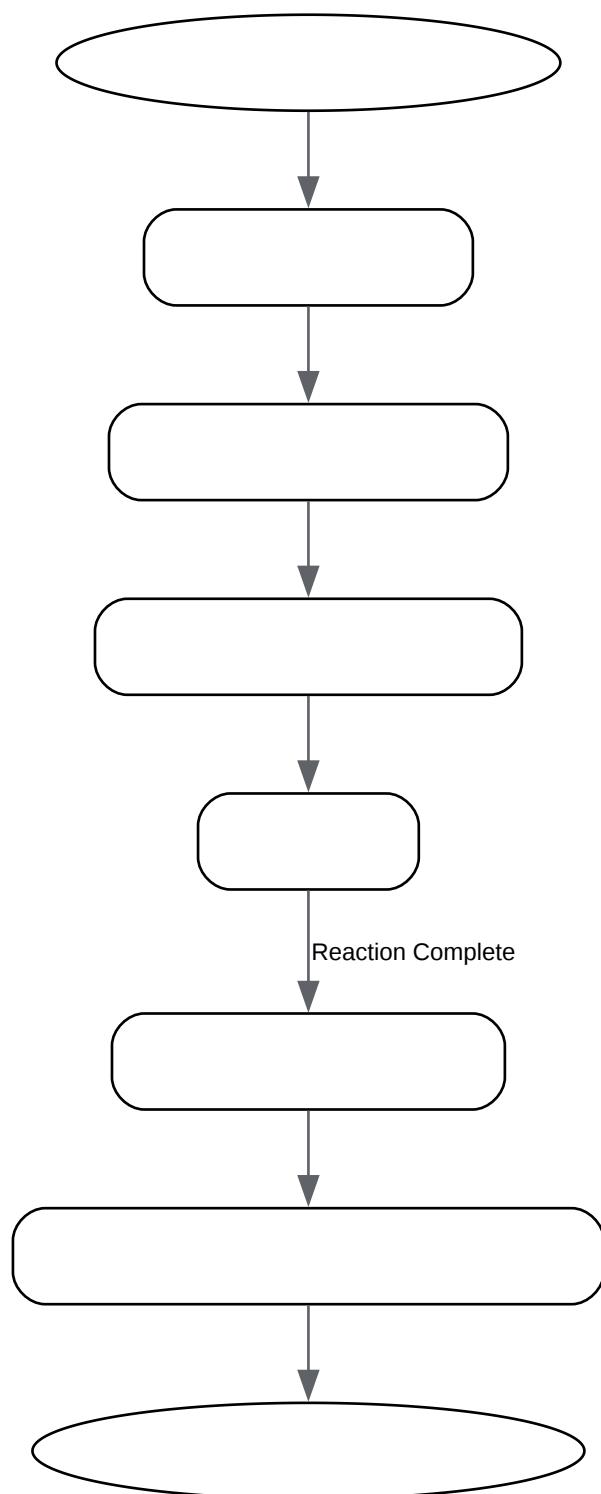
- 3,4-dichloro-5-nitropyridine
- Aqueous or alcoholic solution of ammonia (excess)
- Suitable solvent (e.g., ethanol, THF)

- Pressure-rated reaction vessel
- Standard laboratory glassware for workup and purification

Procedure:

- In a pressure-rated reaction vessel, dissolve 3,4-dichloro-5-nitropyridine in a suitable solvent such as ethanol or tetrahydrofuran (THF).
- Add an excess of an aqueous or alcoholic solution of ammonia to the vessel.
- Seal the vessel and stir the reaction mixture at a moderate temperature (e.g., 50-100 °C).
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
- Remove the solvent and excess ammonia under reduced pressure.
- Perform a standard aqueous workup:
 - To the residue, add ethyl acetate and water and transfer to a separatory funnel.
 - Separate the organic layer and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **3-Chloro-5-nitropyridin-4-amine** by recrystallization or column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

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Caption: Workflow for the synthesis of **3-Chloro-5-nitropyridin-4-amine**.

Applications in Drug Discovery and Development

3-Chloro-5-nitropyridin-4-amine is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including as enzyme inhibitors and kinase inhibitors for the treatment of cancer and other diseases. The presence of the amino, chloro, and nitro groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Role as a Precursor for Kinase Inhibitors

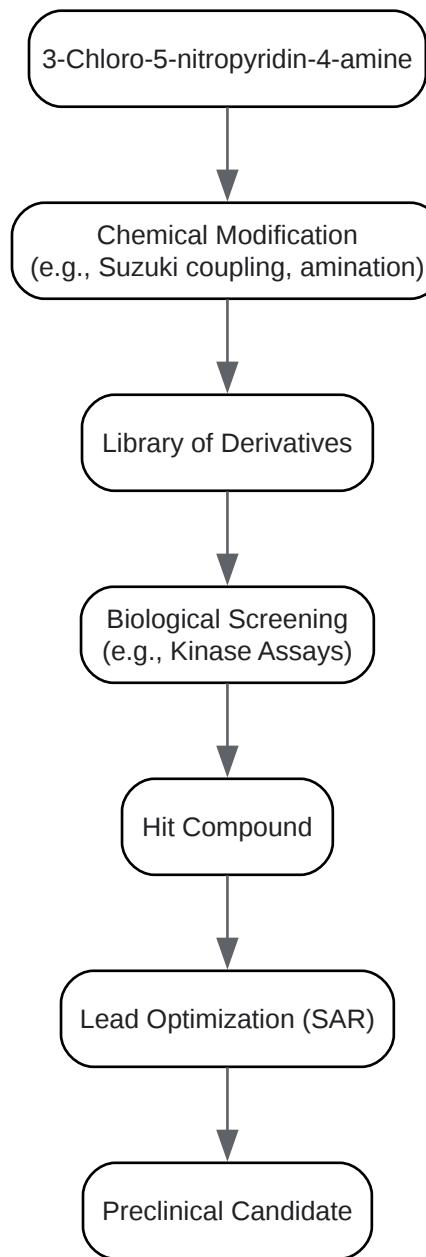
Substituted pyridines are a common scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The pyridine core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. **3-Chloro-5-nitropyridin-4-amine** serves as a starting material for the synthesis of more complex substituted pyridines that can be further elaborated into potent and selective kinase inhibitors.

While a specific marketed drug directly originating from this starting material is not prominently documented, its isomers and related structures are key components in the synthesis of inhibitors for various kinases, including Polo-like kinase 1 (PLK1), Janus kinase 2 (JAK2), and others.[4][5]

Example Application: Synthesis of Pyrimido[4,5-b]indole-based VEGFR-2 Inhibitors

Although not a direct use of the title compound, a closely related synthetic strategy is employed in the development of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. In this context, a related pyrimidine-based intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, undergoes nucleophilic displacement of the 4-chloro group by various anilines to produce potent VEGFR-2 inhibitors.[6] This highlights the utility of the chloro-amino-pyridine scaffold in accessing such privileged structures in medicinal chemistry.

DOT Diagram: Kinase Inhibitor Design Logic



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Caption: Logical workflow for kinase inhibitor discovery using the title compound.

Quantitative Biological Data of Derivatives

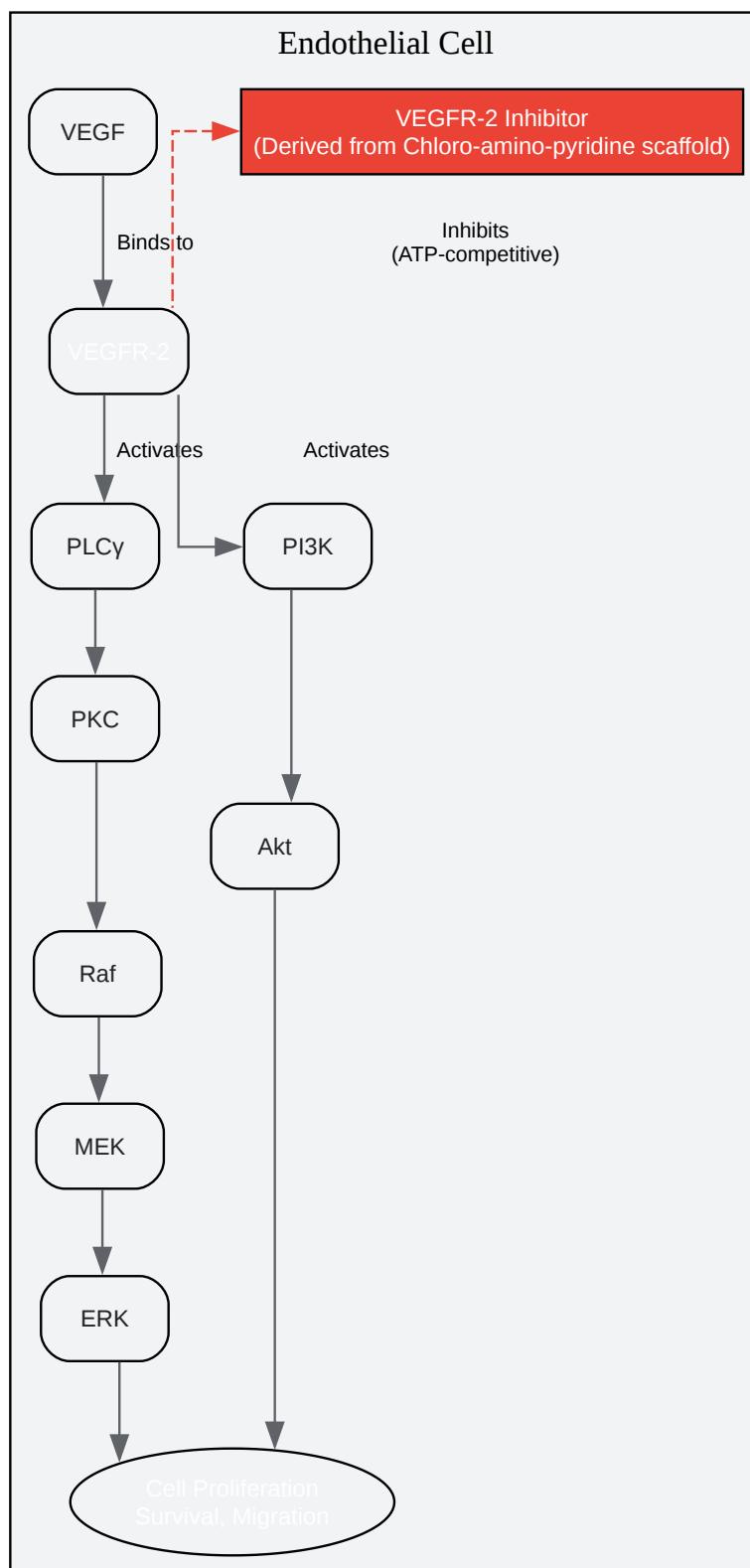
The following table summarizes the biological activity of some compounds derived from related chloro-nitro-aminopyridine scaffolds, demonstrating the potential of this chemical class in drug discovery.

Compound Class	Target Kinase	IC ₅₀ (μM)	Reference
Aminopyridines	JAK2	8.5 - 12.2	[5]
Pyridyloxy-substituted acetophenone oxime ethers	Protoporphyrinogen oxidase	3.11 - 4.18	[7]
5-Nitropyridin-2-yl derivative of Meldrum's acid	Chymotrypsin	8.67 ± 0.1	[7]
5-Nitropyridin-2-yl derivative of Meldrum's acid	Urease	29.21 ± 0.98	[7]
Pyrimido[4,5-b]indole derivative (Compound 5)	VEGFR-2	Potent (equipotent to standard)	[6]

Signaling Pathway Context: VEGFR-2 Inhibition in Angiogenesis

As derivatives of chloro-amino-pyridines have shown promise as VEGFR-2 inhibitors, it is relevant to understand the signaling pathway they aim to disrupt. VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to obtain the necessary nutrients and oxygen for their growth and metastasis.

DOT Diagram: VEGFR-2 Signaling Pathway and Inhibition

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Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors.

By inhibiting the ATP-binding site of VEGFR-2, kinase inhibitors developed from scaffolds like **3-Chloro-5-nitropyridin-4-amine** can block the downstream signaling cascade, thereby preventing the proliferation, survival, and migration of endothelial cells, which ultimately leads to the suppression of tumor angiogenesis.

Conclusion

3-Chloro-5-nitropyridin-4-amine is a synthetically versatile and valuable building block for the development of novel bioactive compounds. Its utility as a precursor for kinase inhibitors and other targeted therapies is well-supported by the broader literature on substituted pyridines in medicinal chemistry. The information and protocols provided in this guide are intended to support researchers and drug development professionals in leveraging the potential of this compound in their discovery programs. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is likely to yield novel therapeutic candidates for a range of diseases.

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